molecular formula C14H13NO3 B2796237 4-(2-furylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326942-22-6

4-(2-furylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2796237
CAS RN: 1326942-22-6
M. Wt: 243.262
InChI Key: GGVASNFNSZOOSH-UHFFFAOYSA-N
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Description

Furan-2-ylmethanethiol is an organic compound containing a furan substituted with a sulfanylmethyl group . It is a clear colourless liquid when pure, but it becomes yellow coloured upon prolonged standing . It possesses a strong odour of roasted coffee and a bitter taste .


Synthesis Analysis

A series of new hybrid molecules containing fragments of anestesin and 4-(2-furyl)-1,4-dihydronicotinonitrile have been obtained starting from diketene, ethyl 4-aminobenzoate, cyanothioacetamide, and furfural .


Molecular Structure Analysis

The molecular structure of related compounds can be investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .


Chemical Reactions Analysis

The chemical reactions involving related compounds can be complex. For example, furan, which is carcinogenic, is known to undergo epoxidation and ring opening to form a reactive 2-ene-1,4-dicarbonyl intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can vary. For example, 2-Furoic acid is an organic compound, consisting of a furan ring and a carboxylic acid side-group .

Safety and Hazards

The safety and hazards of these compounds can also vary. For example, N-(2-FURYLMETHYL)MALEIMIDE is harmful if swallowed .

Future Directions

The future directions in the study of these compounds could include further investigations of their synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, studies that could assist in the safety evaluation include investigations of the influence of the nature and position of furan ring substitutions on metabolism and covalent binding to macromolecules .

properties

IUPAC Name

4-(furan-2-ylmethyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14-10-18-13-6-2-1-4-11(13)8-15(14)9-12-5-3-7-17-12/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVASNFNSZOOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-furylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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